N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide”, often involves multiple steps starting from simpler compounds . For instance, the precursor “1-(2-chlorophenyl)isoquinolin-3-yl trifluoromethanesulfonate” was synthesized in five steps starting from "2-chlorobenzophenone" . The precursor “N-methyl-sec-butylamine” was prepared from “sec-butylamine” by reaction with “ethyl chloroformate” followed by reduction with "LiAlH4" .Molecular Structure Analysis
The molecular structure of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact arrangement of these atoms gives the compound its unique properties and reactivity.Chemical Reactions Analysis
“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” is an isoquinoline carboxamide that binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein or TSPO . This binding property is utilized in various chemical reactions and biological studies .Physical And Chemical Properties Analysis
“N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 511.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.3±3.0 kJ/mol, and it has a flash point of 263.3±28.7 °C . The compound has a molar refractivity of 103.9±0.3 cm3, and its polar surface area is 33 Å2 .Scientific Research Applications
Radiolabeling and Imaging Applications
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide and its analogues have been explored extensively in the field of radiolabeling and imaging. In one study, analogues of the compound were 11C-labelled via a palladium-mediated carbonylation using [11C]carbon monoxide, yielding products with high specific radioactivity, which are crucial for positron emission tomography (PET) imaging of neuroinflammation biomarkers, such as the 18-kDa translocator protein (TSPO) (Rahman, Kihlberg, & Långström, 2002). Another study emphasized the importance of 11C-ER176, a radioligand for TSPO, in imaging all three affinity genotypes in the human brain, showcasing the compound's potential in detecting abnormalities in patients (Ikawa et al., 2017).
Biochemical Interactions and Effects
The compound has also been studied for its biochemical interactions and effects. One research highlighted its anti-inflammatory properties by inhibiting oedema formation, demonstrating its potential therapeutic application in inflammation-related disorders (Torres et al., 1999). Additionally, a study on the induction of liver microsomal cytochrome P-450 isozymes by the compound suggests its significant role in drug metabolism and potential drug interactions (Totis et al., 1989).
Therapeutic and Diagnostic Applications
Further, the compound and its derivatives have been explored for various therapeutic and diagnostic applications. For instance, the preparation and characterization of certain derivatives indicate their role in HIV protease inhibitors, hinting at their importance in the realm of antiviral therapies (Casper & Hitchcock, 2007). Another study synthesized and evaluated an iodinated analog of the compound, suggesting its potential as a SPECT radiotracer for studying peripheral-type benzodiazepine receptors in the heart, indicating its use in cardiac imaging (Gildersleeve et al., 1996).
Future Directions
The future directions of “N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide” research could involve further exploration of its binding properties and potential applications in neuroscience and medicinal chemistry. Its role as a marker of neuronal damage suggests potential uses in the diagnosis and treatment of neurodegenerative diseases .
properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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